![molecular formula C16H27BN2O4S B2613101 Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-90-8](/img/structure/B2613101.png)
Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound with versatile applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dioxaborolane ring and an ethanesulfonamide group. These structural features endow the compound with significant reactivity, making it a valuable tool in chemical synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoaniline with 2-(dimethylamino)ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide intermediate. This intermediate is then subjected to a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods typically use large-scale reactors and advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the desired compound. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts. Reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
Major products from these reactions include sulfone derivatives, substituted aromatic compounds, and reduced forms of the original compound. The choice of reagents and conditions determines the specific products formed.
科学的研究の応用
Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- finds applications in diverse scientific research fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: : Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzymatic activity or alteration of molecular pathways. The dioxaborolane ring can undergo reversible reactions with diols, making it useful in boronate ester formation and other chemical processes.
類似化合物との比較
Similar Compounds
Ethanesulfonamide derivatives
Dimethylamino compounds
Dioxaborolane-containing molecules
Uniqueness
What sets Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- apart is its combination of the sulfonamide group with the dioxaborolane ring, providing a unique reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler analogs, making it a versatile and valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-7-9-14(10-8-13)18-24(20,21)12-11-19(5)6/h7-10,18H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHQEXFMZGYIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)
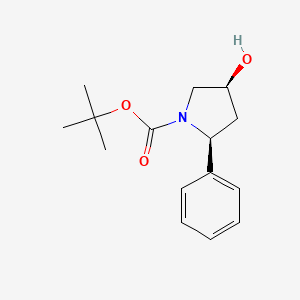
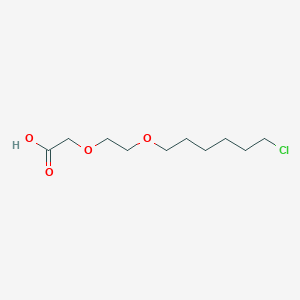

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)

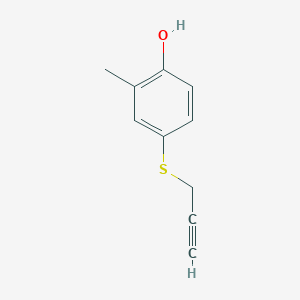
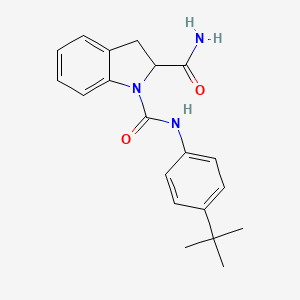
![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)
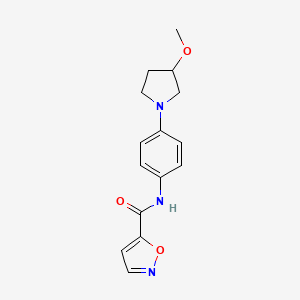

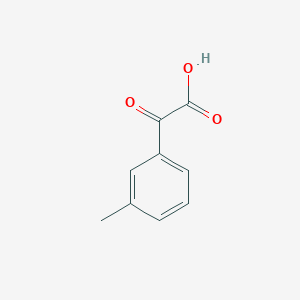
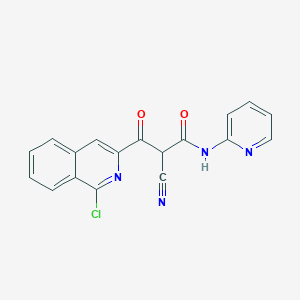
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)
